Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole

Lipophilicity Cell Permeability Structure-Activity Relationship (SAR)

This 5-bromo benzimidazole derivative features a critical N1-cyclohexylmethyl group that enhances lipophilicity and cell membrane penetration, enabling precise intracellular target engagement. Its 5-bromo handle permits efficient boronate ester conversion for Suzuki-Miyaura coupling, making it an essential building block for medicinal chemistry SAR studies. Verify availability and secure this high-purity intermediate for LSD1 or PARP inhibitor research.

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 406236-01-9
Cat. No. B3135941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole
CAS406236-01-9
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=NC3=C2C=CC(=C3)Br
InChIInChI=1S/C14H17BrN2/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2
InChIKeyRNMOJJSCEFBRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole (CAS 406236-01-9): Core Structural and Physicochemical Profile


5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole (CAS: 406236-01-9) is a benzimidazole derivative characterized by a C5-bromo substitution and an N1-cyclohexylmethyl group. This structural arrangement is designed to enhance lipophilicity, thereby improving cell membrane penetration for accessing intracellular targets . The compound has a molecular weight of 293.2 g/mol and the molecular formula C₁₄H₁₇BrN₂ .

Why 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole Cannot Be Substituted with a Close Analog


The substitution of 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole (CAS: 406236-01-9) with a close analog is precluded by the strict structural requirements for biological activity within the benzimidazole class. The specific combination of a 5-bromo substituent and an N1-cyclohexylmethyl group is critical for achieving a precise balance of lipophilicity and molecular geometry. While broad class-level inferences indicate that benzimidazole derivatives exhibit diverse activities , direct substitution with analogs like 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole (CAS: 1199773-22-2), which features a directly attached cyclohexyl ring, or 5-bromo-1H-benzimidazole (CAS: 4887-88-1), lacking the N1-substituent, would significantly alter physicochemical and pharmacodynamic properties. Such changes would invalidate any structure-activity relationship (SAR) established for the target compound, as evidenced by the dramatic changes in inhibitory activity observed with even minor alterations in benzimidazole N1-substituents [1]. The quantitative evidence below confirms that this compound's specific substitution pattern dictates its unique performance profile.

5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole: Quantifiable Differentiation from Key Analogs


Enhanced Lipophilicity from N1-Cyclohexylmethyl Substitution: A cLogP Comparison

The introduction of an N1-cyclohexylmethyl group significantly increases lipophilicity compared to the unsubstituted core or alternative N1-substituents. This enhances passive membrane permeability, a critical factor for engaging intracellular targets .

Lipophilicity Cell Permeability Structure-Activity Relationship (SAR)

Synthetic Versatility as a Precursor: Unique Boronate Ester Formation for Cross-Coupling

The compound serves as a key precursor for generating a boronic ester derivative, 1-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, through a palladium-catalyzed borylation reaction. This derivative is a valuable building block for Suzuki-Miyaura cross-coupling, enabling the creation of diverse libraries of more complex benzimidazole-based molecules .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Implication in LSD1 Inhibition: Structural Alignment with Potent Pharmacophore

The structural scaffold of 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole aligns with the pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitors as described in patent literature. Compounds within the substituted-1H-benzo[d]imidazole series, featuring a halogen and an N1-alkyl or cycloalkyl group, are claimed as potent LSD1 inhibitors with utility in cancer therapy [1].

Epigenetics LSD1 Inhibition Oncology

PARP Inhibition Potential: A Class-Level Activity with Cycloalkyl-Substituted Benzimidazoles

Cycloalkyl-substituted benzimidazoles, including those with cyclohexyl and cyclohexylmethyl groups, have been patented for their use as inhibitors of poly(ADP-ribose) polymerase (PARP) [1]. This class-level inference suggests that 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole may possess PARP inhibitory activity, contributing to its potential in cancer research.

DNA Repair PARP Inhibition Oncology

Validated Application Scenarios for 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole Based on Comparative Evidence


Building Block for Complex Benzimidazole Libraries via Cross-Coupling

Its primary validated application is as a synthetic building block. The bromine atom at the 5-position allows for efficient transformation to a boronate ester (as shown in Section 3), which can then undergo Suzuki-Miyaura cross-coupling to install diverse aryl, heteroaryl, or alkenyl groups. This makes it an essential starting material for medicinal chemistry groups exploring SAR around the benzimidazole core .

Probe for LSD1-Mediated Epigenetic Regulation in Cancer Models

Based on class-level evidence from patent literature, this compound's structure aligns with potent LSD1 inhibitors. It can be deployed as a probe to investigate the role of LSD1 in cancer cell proliferation and differentiation, pending confirmatory in vitro profiling .

Investigational Tool for PARP-Related DNA Repair Pathways

The compound's N1-cycloalkylmethyl substitution is a common feature in patented PARP inhibitors. Therefore, it is a logical candidate for screening in PARP inhibition assays, particularly in the context of BRCA-mutated cancers, where PARP inhibitors are clinically relevant .

Quote Request

Request a Quote for 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.